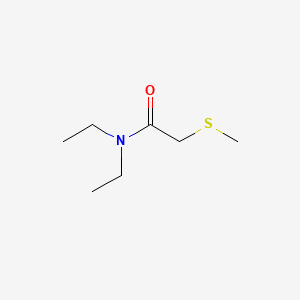

Acetamide, N,N-diethyl-2-methylthio-

Description

This compound is structurally related to thiourea derivatives and other acetamides with sulfur-containing substituents, which are often explored for their roles in medicinal chemistry, agrochemicals, and material science .

Properties

CAS No. |

14680-21-8 |

|---|---|

Molecular Formula |

C7H15NOS |

Molecular Weight |

161.27 g/mol |

IUPAC Name |

N,N-diethyl-2-methylsulfanylacetamide |

InChI |

InChI=1S/C7H15NOS/c1-4-8(5-2)7(9)6-10-3/h4-6H2,1-3H3 |

InChI Key |

UHOGSWLXHHRSFG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CSC |

Origin of Product |

United States |

Preparation Methods

The preparation of Acetamide, N,N-diethyl-2-methylthio- generally involves the formation of the acetamide backbone with N,N-diethyl substitution followed by introduction or presence of a methylthio group at the 2-position. Given the structural similarity to other N,N-dialkyl acetamides, synthesis typically proceeds via:

- Formation of the amide bond between a substituted acetic acid derivative and diethylamine.

- Installation or retention of the methylthio substituent on the alpha carbon (2-position) adjacent to the amide group.

Synthetic Routes

Direct Amidation of 2-Methylthioacetic Acid with Diethylamine

One straightforward approach is the direct amidation of 2-methylthioacetic acid (also known as 2-(methylthio)acetic acid) with diethylamine. This reaction typically requires activation of the carboxyl group to facilitate amide bond formation.

- Activation methods : Use of coupling agents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide, DCC), or acid chlorides derived from 2-methylthioacetic acid.

- Reaction conditions : Mild heating, inert atmosphere, and solvents such as dichloromethane or tetrahydrofuran (THF).

- Outcome : Formation of Acetamide, N,N-diethyl-2-methylthio- with high selectivity.

This method aligns with general amide synthesis protocols for similar compounds, as described in organic synthesis literature.

Stepwise Protection and Deprotection Strategy

Inspired by the preparation of related amides such as 2-amino-N,N-dimethylacetamide hydrochloride, a protection-deprotection strategy can be adapted:

- Step 1: Protection of amino group – Using tert-butyl dicarbonate (Boc2O) to protect the amine functionality if starting from amino acid derivatives.

- Step 2: Amidation – Reaction of the protected intermediate with diethylamine or its derivatives under controlled conditions.

- Step 3: Deprotection and purification – Removal of protecting groups under acidic conditions to yield the target compound.

This approach is beneficial when sensitive functional groups require protection during synthesis to avoid side reactions.

Use of Ammonium or Amine Salts and Dehydration

Analogous to the synthesis of N,N-dimethylacetamide, the reaction of diethylamine with activated acetic acid derivatives or their salts (e.g., ammonium acetate salts) followed by dehydration can yield the target amide.

- Example : Reaction of diethylammonium acetate salt with dehydration agents or under thermal conditions to form Acetamide, N,N-diethyl-2-methylthio-.

- Advantages : Avoids use of harsh reagents, suitable for scale-up.

Detailed Reaction Conditions and Data

Representative Reaction Conditions for Amidation

| Parameter | Typical Range / Example |

|---|---|

| Starting material | 2-Methylthioacetic acid (or activated derivative) |

| Amine | Diethylamine |

| Solvent | Dichloromethane, THF, or ethers |

| Coupling agent | DCC, EDC, or acid chloride formation |

| Temperature | 0–60 °C |

| Reaction time | 1–24 hours |

| Atmosphere | Nitrogen or inert gas |

| Workup | Aqueous extraction, purification by distillation or recrystallization |

Purity and Yield

Analytical Data (Indicative)

- Nuclear Magnetic Resonance (NMR) : Characteristic signals include methylthio group protons (~2.0–2.5 ppm), diethylamine N-ethyl groups (~1.0–3.0 ppm), and amide NH (~6–8 ppm).

- Mass Spectrometry (MS) : Molecular ion peak consistent with C7H15NOS (m/z 161).

- Infrared Spectroscopy (IR) : Amide C=O stretch near 1650 cm⁻¹; C–S stretch around 700 cm⁻¹.

Comparative Analysis with Related Amides

| Aspect | Acetamide, N,N-diethyl-2-methylthio- | N,N-Dimethylacetamide (Reference compound) |

|---|---|---|

| Amine substituents | Diethyl groups | Dimethyl groups |

| Sulfur substituent | Methylthio at 2-position | None |

| Typical synthetic route | Amidation of 2-methylthioacetic acid + diethylamine | Amidation of acetic acid or methyl acetate + dimethylamine |

| Reaction conditions complexity | Moderate, may require protection steps | Well-established, often direct amidation |

| Industrial scale feasibility | Less common, but feasible with optimized catalysts and conditions | Widely produced industrially |

Research Findings and Patents

- While specific patents on Acetamide, N,N-diethyl-2-methylthio- are scarce, related compounds such as 2-amino-N,N-dimethylacetamide hydrochloride have been synthesized using Boc protection and condensation with amines, followed by deprotection and purification with high yield and purity (yield ~90%, purity >99%).

- Industrial preparation of N,N-dimethylacetamide via reaction of dimethylamine with acetic acid or methyl acetate is well-documented, providing a model for analogous synthesis of diethyl derivatives.

- Catalytic amidation under alumina-based catalysts at mild temperatures and atmospheric pressure has been reported for related amides, suggesting potential for scale-up and economic synthesis.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Direct amidation with acid chloride or coupling agents | Activation of 2-methylthioacetic acid; reaction with diethylamine | Straightforward; high selectivity | Requires coupling agents; cost | 80–90 | >98 |

| Protection-deprotection route | Boc protection; amidation; acid deprotection | Protects sensitive groups; high purity | Multi-step; longer process | ~85 | >99 |

| Salt formation and dehydration | Formation of diethylammonium acetate salt; thermal dehydration | Mild conditions; scalable | Requires intermediate salt prep | 75–85 | >95 |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Acetamide, N,N-diethyl-2-methylthio- can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines can be used under mild conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : Acetamide derivatives have been extensively studied for their therapeutic potential. The acetamide moiety is known for its ability to interact with biological targets, making it a valuable component in drug design. Compounds containing acetamide groups have been developed to treat a range of conditions, including infections, inflammation, and cancer.

- Urease Inhibition : Recent studies have highlighted the use of acetamide-sulfonamide scaffolds as urease inhibitors. These compounds demonstrated significant activity against urease enzymes, which are implicated in various diseases, including urinary tract infections and gastric ulcers. For instance, certain derivatives exhibited IC50 values as low as 9.95 µM, indicating strong inhibitory effects .

Organic Synthesis

Building Blocks in Synthesis : Acetamide, N,N-diethyl-2-methylthio- serves as a critical building block in the synthesis of more complex organic molecules. Its utility in the preparation of various derivatives is notable.

- Synthesis of Cyanofluoroamides : This compound can be utilized to synthesize N,N-diethyl 2-cyano-2-fluoro-2-phenylthioacetoamide, which further acts as a precursor for other cyanofluoroamide derivatives . These derivatives are important in developing new materials and pharmaceuticals.

Material Science

Fluorophores Development : The compound has been explored for its role in developing fluorophores used in biological imaging. These fluorophores are essential for visualizing cellular processes and structures.

- Endoplasmic Reticulum Probes : Research has shown that acetamide derivatives can be designed to function as probes for the endoplasmic reticulum, enhancing our ability to study cellular functions .

Case Studies

Mechanism of Action

The mechanism of action of Acetamide, N,N-diethyl-2-methylthio- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural Comparisons

Physical and Chemical Properties

*Data inferred from structural analogs due to lack of direct evidence.

Spectroscopic Characteristics

- IR Spectroscopy : The methylthio group (-SCH₃) in the target compound would exhibit C-S stretching vibrations near 600–700 cm⁻¹, similar to benzoylthiourea derivatives . N,N-diethyl groups contribute to C-N stretches at ~1250 cm⁻¹, distinct from dimethyl analogs .

- NMR Spectroscopy : The methylthio group’s protons resonate at δ 2.1–2.5 ppm (¹H NMR), while N-ethyl groups show signals at δ 1.0–1.5 ppm (triplet) and δ 3.2–3.5 ppm (quartet) .

Biological Activity

Acetamide, N,N-diethyl-2-methylthio- (CAS Number: 14680-21-8) is a compound that has garnered interest due to its diverse biological activities. This article explores the biological effects, potential therapeutic applications, and toxicological profiles of this compound, supported by relevant case studies and research findings.

Overview of Acetamide, N,N-Diethyl-2-methylthio-

Acetamide derivatives are often investigated for their roles in medicinal chemistry. The specific compound, N,N-diethyl-2-methylthio-acetamide, is characterized by its unique structure that may influence its biological activity. The presence of the methylthio group is particularly noteworthy as it can affect the compound's interaction with biological systems.

Biological Activity

Research indicates that Acetamide, N,N-diethyl-2-methylthio- exhibits various biological activities. Notably, it has been studied for its potential as an enzyme inhibitor and its effects on cellular pathways.

Enzyme Inhibition

One significant area of research involves the compound's role as an inhibitor of specific enzymes. For instance, studies have demonstrated that certain acetamides can inhibit phosphatases, which are crucial in various signaling pathways in cells. The inhibition of these enzymes can lead to altered cellular responses, making them potential candidates for therapeutic interventions in diseases such as cancer and fibrosis .

Cytotoxicity and Antiproliferative Effects

In vitro studies have shown that Acetamide, N,N-diethyl-2-methylthio- possesses cytotoxic properties against various cancer cell lines. The compound has been tested for its ability to induce apoptosis (programmed cell death) in these cells. For example, one study reported an IC50 value indicating significant antiproliferative effects on specific cancer cell lines, suggesting its potential use in cancer therapy .

Toxicological Profile

While exploring the biological activity of Acetamide, N,N-diethyl-2-methylthio-, it is essential to consider its toxicological profile. Research has indicated that exposure to high concentrations of acetamides can lead to liver damage and other organ toxicity. Long-term exposure studies have shown a correlation between high doses and adverse effects on liver function .

Case Studies

- Liver Toxicity : A study conducted on rats revealed that long-term feeding of acetamide resulted in liver cancer. The degree of damage was proportional to the amount absorbed, highlighting the need for careful dosage management in potential therapeutic applications .

- Embryotoxicity : High doses of acetamides have demonstrated embryotoxic effects in animal models, indicating a risk during pregnancy if exposure occurs at elevated levels .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy and safety profiles of compounds like Acetamide, N,N-diethyl-2-methylthio-. Modifications to the methylthio group or variations in the acetamide structure can significantly influence biological activity and toxicity. For instance, substituting different alkyl groups has been shown to alter enzyme inhibition potency and solubility characteristics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.